molecular formula C9H8O B6588350 2-(prop-2-yn-1-yl)phenol CAS No. 39894-71-8

2-(prop-2-yn-1-yl)phenol

Cat. No.: B6588350
CAS No.: 39894-71-8
M. Wt: 132.16 g/mol
InChI Key: ZHDGEEPULWOWON-UHFFFAOYSA-N
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Description

2-(prop-2-yn-1-yl)phenol is an organic compound characterized by the presence of a phenol group substituted with a propynyl group at the ortho position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(prop-2-yn-1-yl)phenol typically involves the alkylation of phenol with propargyl bromide. This reaction is usually carried out in the presence of a base such as potassium carbonate or sodium hydroxide, which facilitates the deprotonation of the phenol group, allowing it to act as a nucleophile and attack the propargyl bromide. The reaction is typically conducted in an organic solvent such as acetone or dimethylformamide at elevated temperatures to ensure complete conversion .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(prop-2-yn-1-yl)phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(prop-2-yn-1-yl)phenol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    4-(prop-2-yn-1-yl)phenol: Similar structure but with the propynyl group at the para position.

    2-(prop-2-yn-1-yloxy)benzene: Contains an ether linkage instead of a direct carbon-carbon bond.

    2-(prop-2-yn-1-yl)aniline: Contains an amino group instead of a hydroxyl group.

Uniqueness

2-(prop-2-yn-1-yl)phenol is unique due to the presence of both a phenol and an alkyne group, which allows it to participate in a wide range of chemical reactions.

Properties

CAS No.

39894-71-8

Molecular Formula

C9H8O

Molecular Weight

132.16 g/mol

IUPAC Name

2-prop-2-ynylphenol

InChI

InChI=1S/C9H8O/c1-2-5-8-6-3-4-7-9(8)10/h1,3-4,6-7,10H,5H2

InChI Key

ZHDGEEPULWOWON-UHFFFAOYSA-N

Canonical SMILES

C#CCC1=CC=CC=C1O

Purity

95

Origin of Product

United States

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